molecular formula C10H13ClN2 B13597979 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine

3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine

Cat. No.: B13597979
M. Wt: 196.67 g/mol
InChI Key: QUXFKJHOWVITAQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a pyrrolidin-2-ylmethyl group at position 4. This structure combines the aromaticity of pyridine with the flexibility and basicity of the pyrrolidine moiety, making it a candidate for pharmaceutical and materials science applications. This article compares this compound with structurally related pyridine derivatives, emphasizing substituent effects on physicochemical properties, synthetic accessibility, and functional behavior.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

3-chloro-4-(pyrrolidin-2-ylmethyl)pyridine

InChI

InChI=1S/C10H13ClN2/c11-10-7-12-5-3-8(10)6-9-2-1-4-13-9/h3,5,7,9,13H,1-2,4,6H2

InChI Key

QUXFKJHOWVITAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Features

  • 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine : Chlorine at C3, pyrrolidinylmethyl (5-membered cyclic amine) at C4.
  • Analogues : Differ in substituent type (aryl, alkyl, oxygen-/nitrogen-containing groups) and position (Table 1).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine C₁₀H₁₂ClN₂ 198.67 Cl (C3), pyrrolidinylmethyl (C4) Not reported N/A (Predicted: δH ~2.5–3.5 for pyrrolidine CH₂) N/A
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine C₂₄H₂₀ClN₃ 409.89 Cl (C2), 4-methylphenyl groups 268–287 IR: 718 cm⁻¹ (C-Cl); ¹H NMR: δ 7.19–7.78 (Ar-H)
3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine C₁₂H₁₁ClN₂O 246.68 Cl (C3), pyridinylmethoxy (C4) Not reported Not reported
3-Chloro-4-(4-phenylbutan-2-yl)pyridine C₁₅H₁₅ClN 244.74 Cl (C3), 4-phenylbutyl (C4) Not reported ¹³C NMR: 126 MHz (CDCl₃)
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine C₂₂H₁₅ClN₆O₄ 486.85 Cl (C2), 4-nitrophenyl, -CN, -NO₂ 259–261 IR: 2198 cm⁻¹ (-CN), 1550 cm⁻¹ (-NO₂)
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl C₁₇H₂₄Cl₂N₃O₂ 395.30 Cl (C2), hydroxymethyl-pyrrolidinyl Not reported Not reported

Substituent Effects

  • Chlorine Position: Chlorine at C3 (target) vs. C2 () alters electronic distribution.
  • Pyrrolidinylmethyl vs. Aryl Groups : Pyrrolidine introduces a basic nitrogen and a compact 5-membered ring, improving solubility in polar solvents compared to lipophilic aryl substituents (e.g., 4-phenylbutyl in ).
  • Oxygen vs. Nitrogen Linkers : The pyridinylmethoxy group in increases hydrophilicity but lacks the hydrogen-bonding capacity of pyrrolidine’s secondary amine.

Spectral and Analytical Data Comparison

  • IR Spectroscopy :
    • C-Cl stretches observed at ~718 cm⁻¹ across analogues .
    • Pyrrolidine’s C-N stretches (absent in aryl derivatives) may appear at ~1100–1200 cm⁻¹.
  • ¹H NMR :
    • Pyrrolidine protons resonate at δ 1.75–2.40 (m, CH₂) and δ 4.69 (s, CH) in related compounds .
    • Aromatic protons in aryl-substituted analogues show δ 7.19–7.78 .

Biological Activity

3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chloro group and a pyrrolidine moiety. Its molecular formula is C11_{11}H13_{13}ClN2_2, with a molecular weight of approximately 185.66 g/mol. This compound has garnered attention for its potential biological activities, particularly as a ligand for various receptors, including kappa opioid receptors, which play significant roles in pain modulation and neuropharmacology.

Chemical Structure and Properties

The presence of the chloro substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and electrophilic aromatic substitution. The pyrrolidine group is known for its pharmacological applications, suggesting that this compound may exhibit neuroactive properties.

Interaction with Kappa Opioid Receptors

Preliminary studies indicate that 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine may selectively bind to kappa opioid receptors. This interaction could have therapeutic implications in treating conditions related to pain and mood disorders. The selectivity of binding is crucial as it may lead to fewer side effects compared to non-selective opioids.

Neuroactive Properties

The pyrrolidine moiety suggests potential neuroactive effects, making this compound a candidate for further pharmacological evaluation. Studies have shown that similar compounds can influence neurotransmitter systems, indicating that 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine might also affect neuronal signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine has been explored in comparison with other compounds. A summary of related compounds and their unique aspects is presented below:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridinePyridine ring, chloro substituent, pyrrolidine groupPotential kappa receptor activity
3-Chloro-4-(4-chlorophenoxy)anilineChloro-substituted aniline derivativeKnown for antibacterial properties
6-Amino-4-(pyridin-2-ylmethoxy)anilineAmino group on aniline, methoxy substitutionInvolved in cancer treatment research
2-Methyl-5-chloropyridineMethyl group on pyridineUsed in agricultural applications

This table highlights the unique receptor interactions and potential neuroactive effects of 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine, distinguishing it from other compounds that focus more on antibacterial or anti-inflammatory activities.

Case Studies and Research Findings

Research has demonstrated the biological activity of pyrrolo[3,4-c]pyridines, which share structural similarities with 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine. These derivatives have shown promise as analgesics and sedatives, indicating a broad spectrum of pharmacological properties. For instance:

  • Analgesic Activity : Studies indicate that derivatives similar to 3-Chloro-4-(pyrrolidin-2-ylmethyl)pyridine exhibit analgesic properties through their action on the central nervous system.
  • Antitumor Activity : Some pyrrolo[3,4-c]pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines, showing moderate effectiveness against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

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